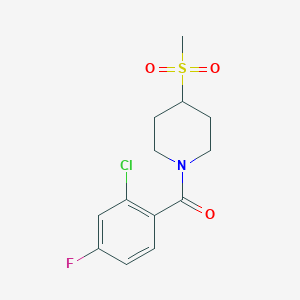
(2-Chloro-4-fluorophényl)(4-(méthylsulfonyl)pipéridin-1-yl)méthanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, the synthesis of (5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)(2-fluorophenyl)methanone, a key intermediate in the preparation of zolazepam, was achieved via chlorination of (5-hydroxy-1,3-dimethyl-1H-pyrazol-4-yl)(2-fluorophenyl)methanone, which was prepared by acylation of 1,3-dimethyl-5-pyrazolone .Mécanisme D'action
The mechanism of action of (2-Chloro-4-fluorophenyl)(4-(methylsulfonyl)piperidin-1-yl)methanone involves the inhibition of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine. By inhibiting acetylcholinesterase, (2-Chloro-4-fluorophenyl)(4-(methylsulfonyl)piperidin-1-yl)methanone increases the levels of acetylcholine in the brain, which enhances cognitive function and memory.
Biochemical and Physiological Effects
(2-Chloro-4-fluorophenyl)(4-(methylsulfonyl)piperidin-1-yl)methanone has been shown to exhibit antioxidant and anti-inflammatory effects, which are attributed to its ability to reduce the production of reactive oxygen species and pro-inflammatory cytokines. (2-Chloro-4-fluorophenyl)(4-(methylsulfonyl)piperidin-1-yl)methanone has also been shown to improve mitochondrial function, which is crucial for maintaining cellular energy production and preventing cell death.
Avantages Et Limitations Des Expériences En Laboratoire
(2-Chloro-4-fluorophenyl)(4-(methylsulfonyl)piperidin-1-yl)methanone has several advantages for lab experiments, including its high potency and selectivity for acetylcholinesterase inhibition. However, (2-Chloro-4-fluorophenyl)(4-(methylsulfonyl)piperidin-1-yl)methanone also has limitations, such as its poor solubility in water and its potential toxicity at high concentrations.
Orientations Futures
There are several future directions for the research and development of (2-Chloro-4-fluorophenyl)(4-(methylsulfonyl)piperidin-1-yl)methanone. One potential area of research is the optimization of (2-Chloro-4-fluorophenyl)(4-(methylsulfonyl)piperidin-1-yl)methanone's pharmacokinetic properties, such as its solubility and bioavailability, to enhance its therapeutic potential. Another area of research is the investigation of (2-Chloro-4-fluorophenyl)(4-(methylsulfonyl)piperidin-1-yl)methanone's effects on other neurological disorders, such as multiple sclerosis and Huntington's disease. Additionally, the development of (2-Chloro-4-fluorophenyl)(4-(methylsulfonyl)piperidin-1-yl)methanone analogs with improved potency and selectivity for acetylcholinesterase inhibition could lead to the discovery of new therapeutic agents for neurological disorders.
In conclusion, (2-Chloro-4-fluorophenyl)(4-(methylsulfonyl)piperidin-1-yl)methanone is a promising compound that has shown potential therapeutic applications for neurological disorders. Its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been extensively studied. Further research is needed to optimize its pharmacokinetic properties and investigate its effects on other neurological disorders.
Méthodes De Synthèse
The synthesis of (2-Chloro-4-fluorophenyl)(4-(methylsulfonyl)piperidin-1-yl)methanone involves the reaction of 2-chloro-4-fluoroacetophenone with methylsulfonyl piperidine in the presence of a base such as potassium carbonate. The reaction proceeds through the formation of an enamine intermediate, which undergoes nucleophilic addition to the ketone, resulting in the formation of (2-Chloro-4-fluorophenyl)(4-(methylsulfonyl)piperidin-1-yl)methanone.
Applications De Recherche Scientifique
Activité Antivirale
Les dérivés de l'indole, y compris notre composé d'intérêt, se sont révélés prometteurs en tant qu'agents antiviraux. Par exemple :
- (6-Amino-4-isobutoxy-1 H -indol-2-yl)carboxylate de méthyle a démontré une activité inhibitrice contre le virus de la grippe A avec une CI50 de 7,53 μmol/L .
Potentiel Anti-VIH
Les chercheurs ont exploré les dérivés de l'indole comme agents anti-VIH potentiels. Par exemple, (6 R )-6-[ N -(2-chloro-4-fluorophényl)sulfamoyl]cyclohex-1-ène-1-carboxylate d'éthyle (TAK-242) a été étudié in vitro pour ses effets en tant qu'inhibiteur de la production de cytokines .
Production enzymatique de fluorocatechols
Le 2-chloro-4-fluorophénol, un précurseur de notre composé, a été utilisé dans la production enzymatique de fluorocatechols .
Applications biologiques et cliniques
Les dérivés de l'indole, en raison de leurs activités biologiques diverses, offrent un potentiel immense pour de nouvelles possibilités thérapeutiques. Les chercheurs continuent d'explorer leurs applications dans des domaines tels que :
Développement de pharmacophores
L'échafaudage de l'indole, présent dans de nombreuses molécules médicamenteuses synthétiques, fournit des informations précieuses pour la conception de médicaments. Sa capacité à se lier avec une forte affinité à de multiples récepteurs en fait un composé hétérocyclique essentiel pour développer de nouveaux dérivés .
Composés naturels et métabolisme du tryptophane
L'indole est un noyau parent dans divers composés naturels, y compris le tryptophane et l'acide indole-3-acétique (une hormone végétale). Comprendre son rôle dans le métabolisme et les voies de signalisation est crucial pour la poursuite de la recherche .
Propriétés
IUPAC Name |
(2-chloro-4-fluorophenyl)-(4-methylsulfonylpiperidin-1-yl)methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15ClFNO3S/c1-20(18,19)10-4-6-16(7-5-10)13(17)11-3-2-9(15)8-12(11)14/h2-3,8,10H,4-7H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OISLMAISGUDMBL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1CCN(CC1)C(=O)C2=C(C=C(C=C2)F)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15ClFNO3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.78 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[5-Cyclopropyl-2-(4,5-dimethyl-6-oxo-1H-pyrimidin-2-yl)pyrazol-3-yl]adamantane-1-carboxamide](/img/structure/B2396450.png)

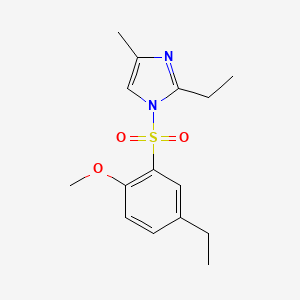
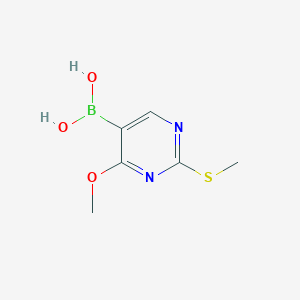
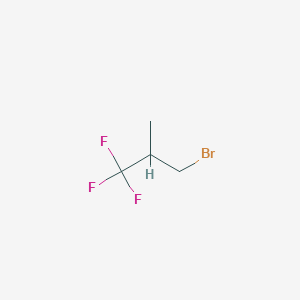
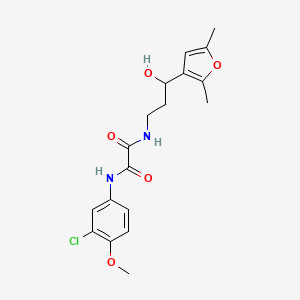
![2-[3-(Pyridin-2-yl)-1,2,4-oxadiazol-5-yl]aniline](/img/structure/B2396463.png)
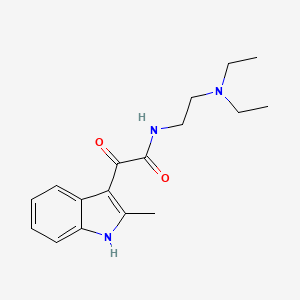
![3-hydroxy-1-[3-(morpholin-4-yl)propyl]-5-phenyl-4-(phenylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B2396466.png)
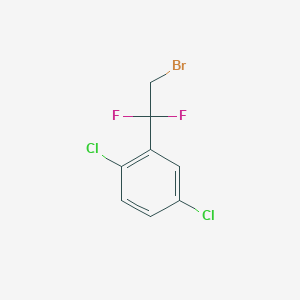
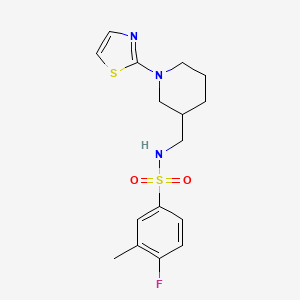
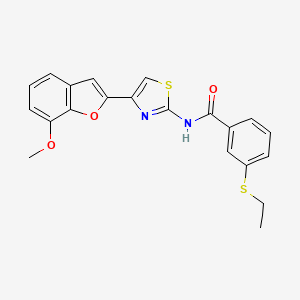
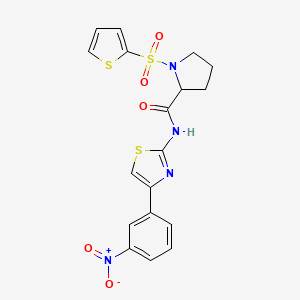
![4,4-Difluoro-N-[1-(5-methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]cyclohexane-1-carboxamide](/img/structure/B2396472.png)